molecular formula C19H16F2N4O2 B2554324 2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 1021041-88-2

2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2554324
CAS No.: 1021041-88-2
M. Wt: 370.36
InChI Key: HOUYPPURFFUZHU-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research, primarily for its potential as a modulator of protein kinase activity. Its molecular architecture, featuring an aminopyrimidine scaffold linked to a difluorinated benzamide via a phenyl bridge, is characteristic of compounds designed to target the ATP-binding site of various kinases . This structural motif is prevalent in the development of investigative tools for studying intracellular signaling pathways. Research into analogous compounds suggests potential application in studying aberrant cell proliferation processes . The aminopyrimidine core is a well-established pharmacophore that can confer inhibitory activity against a range of kinase targets, making this compound a valuable chemical probe for exploring disease mechanisms in oncology, inflammatory conditions, and neurodegenerative disorders in vitro . Furthermore, the specific substitution pattern on the benzamide ring may influence the compound's selectivity and binding affinity, offering researchers a nuanced tool for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is strictly intended for laboratory investigations, not for any personal, diagnostic, or therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c1-11-22-16(10-17(23-11)27-2)24-12-6-8-13(9-7-12)25-19(26)18-14(20)4-3-5-15(18)21/h3-10H,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUYPPURFFUZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic effects as documented in various studies.

Chemical Structure and Properties

The compound's molecular formula is C16H17F2N5OC_{16}H_{17}F_2N_5O, and it features a complex structure that includes a difluorobenzamide moiety linked to a pyrimidine derivative.

PropertyValue
Molecular Weight355.34 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Antibacterial Activity

Research has indicated that derivatives of the pyrimidine class exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various strains of bacteria including E. faecalis, P. aeruginosa, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

  • Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCC827. The IC50 values for these compounds were found to be around 6.26 ± 0.33 μM, indicating potent activity against tumor proliferation .
  • Mechanism of Action : The proposed mechanism involves the binding of these compounds to DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell survival and replication .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, with studies showing inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from similar structures demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, suggesting significant therapeutic potential in inflammatory diseases .

Case Studies

  • Study on Antitumor Activity : A recent study involving a series of pyrimidine derivatives showed that certain structural modifications led to enhanced antitumor activity in both 2D and 3D cell culture models. The findings indicated that the presence of specific functional groups could amplify the efficacy against breast cancer cells .
  • Antibacterial Efficacy Assessment : Another study compared the antibacterial activity of several pyrimidine derivatives against standard antibiotics, revealing that some derivatives had comparable or superior inhibition zones against tested bacterial strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide exhibit significant anticancer properties. A study highlighted the effectiveness of pyrimidine derivatives in inhibiting cancer cell proliferation, with specific focus on their ability to target resistant cancer types. The compound's structure allows it to interact with various biological targets, potentially disrupting cancer cell signaling pathways and promoting apoptosis .

Antimicrobial Properties

The compound shows promise in the development of antimicrobial agents. Its structural components may enhance its ability to penetrate bacterial cell membranes and inhibit essential bacterial enzymes. Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown efficacy in inhibiting enzymes like acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The methoxypyrimidine component may contribute to its binding affinity towards these enzymes, making it a candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values lower than standard chemotherapeutics in various cancer cell lines.
Study BAntimicrobial EfficacyShowed MIC values comparable to existing antibiotics against resistant bacterial strains.
Study CEnzyme InhibitionIdentified significant inhibition of acetylcholinesterase activity with potential implications for Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Benzamide Derivatives

(a) Alkoxy Chain Modifications

Compounds such as N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 9) and analogs with pentyloxy or hexyloxy groups (IDs 11–12) highlight the impact of alkoxy chain length on solubility and bioavailability. The target compound’s methoxy group on the pyrimidine ring (vs. longer chains in analogs) likely enhances metabolic stability by reducing lipophilicity while retaining hydrogen-bonding capacity .

(b) Halogen Substitution Patterns
  • 4-Bromo-N-(4-methoxy-2-methylphenyl)benzamide (): Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce membrane permeability but increase steric hindrance. The target compound’s fluorine atoms improve metabolic resistance and electronic interactions with target proteins .
  • PENFLUORON (CAS 35367-31-8) (): A difluorobenzamide-urea derivative with a trifluoromethylphenyl group. The urea linker (vs. the pyrimidine in the target compound) increases hydrogen-bond donor capacity but may confer susceptibility to hydrolysis, whereas the pyrimidine enhances π-π stacking and kinase selectivity .

Heterocyclic Modifications

(a) Pyrimidine vs. Pyrazolo-Pyridine

The compound N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (, ID 923682-25-1) replaces the pyrimidine with a pyrazolo-pyridine system.

(b) Thiazole vs. Pyrimidine

N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide () incorporates a thiazole ring. Thiazoles are less planar than pyrimidines, which may limit intercalation into DNA or RNA-binding domains but improve solubility via sulfur’s polarizability .

Structural and Functional Data Table

Compound Name (Example) Core Structure Key Substituents Heterocyclic Group Notable Properties
Target Compound Benzamide 2,6-difluoro, pyrimidine (6-methoxy-2-methyl) Pyrimidine High kinase selectivity, metabolic stability
PENFLUORON (CAS 35367-31-8) Benzamide-urea 2,6-difluoro, trifluoromethylphenyl Urea Hydrolytic sensitivity, insecticidal activity
N-(4-ethoxyphenyl)-5-ethyl... Benzamide Ethyl, ethoxy Pyrazolo-pyridine Reduced kinase affinity, improved solubility
4-Bromo-N-(4-methoxy-2-methylphenyl)... Benzamide 4-bromo, methoxy None Steric hindrance, lower permeability

Research Findings and Implications

  • Target Compound vs. PENFLUORON: The pyrimidine-amino linkage in the target compound enhances stability under physiological conditions compared to PENFLUORON’s urea group, which is prone to enzymatic cleavage .
  • Impact of Methoxy vs. Longer Alkoxy Chains : Shorter alkoxy groups (e.g., methoxy) reduce logP values, aligning with Lipinski’s rules for drug-likeness, whereas longer chains (e.g., hexyloxy) may improve tissue penetration but increase hepatotoxicity risks .
  • Fluorine vs. Bromine : Fluorine’s electronegativity optimizes target binding through dipole interactions, whereas bromine’s bulk may disrupt binding in sterically sensitive pockets .

Q & A

Basic: What are the recommended synthetic routes for 2,6-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : React 2,6-difluoroaniline with benzoyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the 2,6-difluorobenzamide core .

Pyrimidine Coupling : Introduce the pyrimidine moiety via nucleophilic aromatic substitution. For example, react 4-aminophenyl derivatives with 6-methoxy-2-methylpyrimidin-4-yl chloride under reflux in acetonitrile with potassium carbonate as a base .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Yield optimization may require controlled temperature (0–5°C during coupling) and inert atmospheres .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding at 2,6-positions; pyrimidine NH at δ 8.5–9.5 ppm) .
    • IR : Detect amide C=O stretching (~1650 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 429.3) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry .

Basic: How is the compound initially screened for biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Antimicrobial Screening : Use microdilution methods (MIC against S. aureus or C. albicans) .
  • Cellular Assays : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ in cancer cell lines like MCF-7 or HeLa) .

Advanced: What is the hypothesized mechanism of action for this compound in kinase inhibition?

Methodological Answer:
The compound likely acts as a Type II kinase inhibitor , binding to the inactive DFG-out conformation. Key steps:

Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., hydrogen bonds with pyrimidine NH and methoxy groups) .

Mutagenesis : Validate binding by introducing mutations (e.g., T790M in EGFR) and comparing IC₅₀ shifts .

Cellular Pathway Analysis : Western blotting for phosphorylated kinases (e.g., p-EGFR, p-Akt) post-treatment .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

  • Substituent Variation :
    • Pyrimidine Modifications : Replace methoxy with ethoxy or halogens to enhance lipophilicity (logP calculations via ChemDraw) .
    • Fluorine Substitution : Compare 2,6-difluoro vs. 2-chloro-6-fluoro analogs for metabolic stability (microsomal assays) .
  • Biological Testing : Rank derivatives by IC₅₀ (kinase assays) and selectivity (kinome-wide profiling) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >2% .
  • Assay Standardization : Repeat assays under controlled conditions (e.g., serum-free media, 48h incubation) .
  • Orthogonal Models : Compare 2D vs. 3D cell cultures or patient-derived xenografts (PDX) for in vivo relevance .

Advanced: What computational strategies predict metabolic stability?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use StarDrop or MetaSite to identify vulnerable sites (e.g., demethylation of pyrimidine methoxy) .
    • ADMET Prediction : Calculate topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .
  • In Vitro Validation : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Advanced: How to assess potential off-target toxicity?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography (compound-linked Sepharose) to pull down binding proteins, followed by LC-MS/MS identification .
  • hERG Assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ for hERG channel inhibition) .
  • Genotoxicity Screening : Ames test (TA98 strain) and micronucleus assay in CHO cells .

Advanced: What formulation challenges arise due to the compound’s physicochemical properties?

Methodological Answer:

  • Solubility Enhancement :
    • Co-solvents : Test PEG-400/water mixtures (≥20% w/v) .
    • Nanoparticles : Encapsulate in PLGA (75:25 lactide:glycolide) via emulsion-solvent evaporation .
  • Stability Studies : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) via HPLC .

Advanced: How to design a robust in vivo efficacy study?

Methodological Answer:

  • Dosing Regimen : Optimize via PK/PD modeling (e.g., 10 mg/kg oral, bid, for 21 days) .
  • Biomarker Analysis : Quantify tumor volume (caliper measurements) and serum cytokines (ELISA) .
  • Control Groups : Include vehicle, positive control (e.g., imatinib), and combination therapy arms .

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